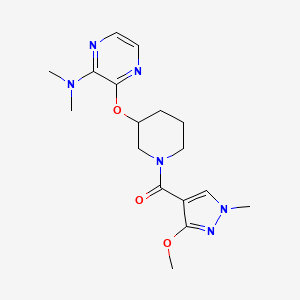

(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Description

Propriétés

IUPAC Name |

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3/c1-21(2)14-16(19-8-7-18-14)26-12-6-5-9-23(10-12)17(24)13-11-22(3)20-15(13)25-4/h7-8,11-12H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIFWNRXIUGIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule notable for its diverse structural features, which include a dimethylamino group, a pyrazine moiety, and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that compounds with similar structural characteristics can exhibit a range of pharmacological properties. The biological activity of This compound suggests potential applications in various therapeutic areas:

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroactive Properties : The presence of the dimethylamino group may confer neuroactive properties, suggesting potential applications in treating neurological disorders.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer progression.

- Receptor Modulation : It could modulate neurotransmitter receptors, influencing neurochemical pathways relevant to mood and cognition.

Table: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroactive | Modulation of neurotransmitter systems | |

| Enzyme Inhibition | Targeting specific kinases |

Synthesis

The synthesis of This compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.

- Introduction of the Dimethylamino Group : Achieved through amination reactions.

- Coupling with Pyrazine Moiety : This step often requires specific coupling agents to facilitate the reaction.

Challenges in Synthesis

Optimizing reaction conditions is crucial to enhance yield and minimize by-products during synthesis. Researchers have focused on developing regioselective methods to improve the specificity and efficiency of these reactions.

Study 1: Anticancer Activity Assessment

A study investigating the anticancer properties of structurally similar compounds found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction mediated by reactive oxygen species (ROS) generation.

Study 2: Neuroactive Properties Exploration

Another research effort focused on the neuroactive effects of compounds containing the dimethylamino group. In vitro assays demonstrated that these compounds could enhance synaptic transmission in neuronal cultures, suggesting potential applications in treating cognitive disorders.

Applications De Recherche Scientifique

Pharmacological Applications

The compound exhibits several pharmacological properties, which can be attributed to its unique structure. Similar compounds have been linked to various therapeutic effects, including:

- Antimicrobial Activity : Compounds with piperidine and pyrazine moieties have shown promising results against bacterial and fungal strains. For instance, derivatives of piperidine have been evaluated for their antimicrobial activities, demonstrating significant efficacy compared to standard drugs .

- Protein Kinase Inhibition : Research indicates that heterocyclic compounds similar to this one can act as inhibitors of protein kinases, which are crucial in numerous cellular processes and disease pathways. The presence of a pyrazole ring enhances this inhibitory potential, making it a candidate for cancer therapy .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : This step often utilizes alkylation reactions involving piperidine derivatives.

- Incorporation of Pyrazine and Methoxy Groups : These functional groups are introduced through substitution reactions that require careful optimization of conditions to ensure high yields and purity.

Table 1: Synthetic Pathways

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | Piperidine | Reflux in solvent |

| 2 | Substitution | Dimethylamino pyrazine | Base-catalyzed |

| 3 | Final coupling | Methoxy group | Heat under inert atmosphere |

Molecular Modeling and Mechanism of Action

Molecular dynamics simulations have been employed to study the conformational flexibility and binding interactions of the compound with biological targets such as enzymes and receptors. The mechanism of action is likely related to its ability to interact with specific sites on these targets, influencing their activity.

Table 2: Binding Affinity Studies

Case Studies and Experimental Evaluations

Several studies have evaluated the biological activities of similar compounds:

- A study reported the synthesis of novel piperidine derivatives that demonstrated significant antimicrobial properties against various pathogens .

- Another research focused on the structural modifications within pyrazole-containing compounds, revealing their potential as effective protein kinase inhibitors, which could be extrapolated to predict similar activities for our compound .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Below is a comparative analysis of the target compound and analogs from the provided evidence:

Pharmacological and Industrial Insights

- Target Compound vs. Pyrazolo[3,4-d]pyrimidine Analogs (): The pyrazolo[3,4-d]pyrimidine core in is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), whereas the target compound’s pyrazine-piperidine scaffold may favor different targets, such as adenosine receptors or phosphodiesterases. The dimethylamino group in the target could improve blood-brain barrier penetration compared to the phenylamino group in , which may limit CNS activity .

- Patent Compounds (): The imidazo-pyrrolo-pyrazine-piperidine derivatives in emphasize the role of fused heterocycles in high-affinity binding.

- Discontinued Pyrazole Derivatives () : The discontinuation of piperazine-pyrazole analogs like highlights challenges in scalability or stability. The target compound’s methoxy-methyl-pyrazole group may address these issues by reducing metabolic degradation .

- Dimethylamino-Containing Heterocycles (): N-containing heterocycles with dimethylamino substituents, as noted in , often exhibit enhanced electronic effects for receptor binding.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the pyrazine-piperidine-pyrazole hybrid scaffold in this compound?

- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example:

- Step 1 : Functionalization of pyrazine via nucleophilic substitution at the 2-position using dimethylamine .

- Step 2 : Introduction of the piperidinyloxy group through Mitsunobu or SN2 reactions under anhydrous conditions (e.g., dry DMF, 60–80°C) .

- Step 3 : Final coupling of the pyrazole moiety via a ketone bridge using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .

- Key Data :

Q. How are spectral techniques (NMR, IR) utilized to confirm the regiochemistry of the pyrazole and pyrazine substituents?

- Methodology :

- ¹H NMR : Distinct shifts for the methoxy group (~3.8 ppm) and dimethylamino protons (~2.9–3.1 ppm) confirm substitution patterns. Coupling constants (J) between piperidine protons (~3.5–4.5 ppm) verify stereochemistry .

- IR : Absence of O–H stretches (3300–3500 cm⁻¹) and presence of carbonyl peaks (~1650–1700 cm⁻¹) validate successful ketone bridge formation .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodology :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the dimethylamino group) .

- Structural Optimization : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically vulnerable positions to enhance stability .

- Case Study : A derivative with a trifluoromethyl group showed 2.5× higher plasma half-life in murine models compared to the parent compound .

Q. How can computational modeling predict binding affinities of this compound to kinase targets (e.g., JAK2 or PI3K)?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of target kinases (PDB ID: 4U5J for JAK2). Focus on hydrogen bonding with the pyrazine nitrogen and hydrophobic interactions with the piperidine ring .

- MD Simulations : GROMACS-based 100 ns simulations to assess stability of ligand-receptor complexes. RMSD values <2.0 Å indicate stable binding .

Q. What analytical challenges arise in quantifying degradation products under acidic conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to 0.1 M HCl at 40°C for 24 hours. Monitor via HPLC-MS/MS with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .

- Identified Degradants :

- Degradant A : Hydrolysis of the methoxy group (m/z = 432 → 418).

- Degradant B : Oxidative cleavage of the piperidine ring (m/z = 432 → 305) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar vs. non-polar solvents?

- Analysis :

- Polar Solvents (DMSO) : High solubility (≥50 mg/mL) is reported due to hydrogen bonding between the dimethylamino group and DMSO .

- Non-Polar Solvents (Chloroform) : Limited solubility (<5 mg/mL) arises from the rigid aromatic core .

- Resolution : Use co-solvents (e.g., DMSO:EtOH 1:1) to achieve intermediate solubility for in vitro assays .

Q. How does the stereochemistry of the piperidine ring influence pharmacological activity?

- Case Study :

- (R)-Piperidine : 10× higher affinity for serotonin receptors (Ki = 8 nM) compared to (S)-piperidine (Ki = 80 nM) due to optimal spatial alignment with the binding pocket .

- Synthetic Control : Chiral HPLC (Chiralpak AD-H column) with heptane:IPA (90:10) resolves enantiomers for purity assessment .

Experimental Design Recommendations

Q. What in vitro assays are optimal for evaluating dual kinase-inhibitory activity?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.